27-Carboxy-7-keto Cholesterol-d4
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Overview
Description
27-Carboxy-7-keto Cholesterol-d4 is a deuterated form of 27-Carboxy-7-keto Cholesterol. This compound is a stable isotope-labeled sterol, which is often used in scientific research for tracing and studying metabolic pathways. The molecular formula of this compound is C27H38D4O4, and it has a molecular weight of 434.64 .
Preparation Methods
The synthesis of 27-Carboxy-7-keto Cholesterol-d4 involves the incorporation of deuterium atoms into the parent compound, 27-Carboxy-7-keto Cholesterol. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction:
Oxidation and Carboxylation: The parent compound undergoes oxidation to introduce the keto group at the 7th position and carboxylation at the 27th position.
Purification: The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimized reaction conditions and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
27-Carboxy-7-keto Cholesterol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The carboxyl group at the 27th position can undergo substitution reactions to form esters or amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
27-Carboxy-7-keto Cholesterol-d4 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand cholesterol metabolism and its derivatives.
Biology: The compound helps in studying the role of cholesterol and its metabolites in cellular processes.
Medicine: It is used in research related to cardiovascular diseases, cancer, and other conditions associated with cholesterol metabolism.
Industry: The compound is used in the development of pharmaceuticals and as a reference material in analytical chemistry .
Mechanism of Action
The mechanism of action of 27-Carboxy-7-keto Cholesterol-d4 involves its interaction with molecular targets and pathways related to cholesterol metabolism. The compound acts as a competitive inhibitor of enzymes involved in cholesterol biosynthesis and metabolism. It also modulates the activity of nuclear receptors, such as the estrogen receptor, influencing various physiological processes .
Comparison with Similar Compounds
27-Carboxy-7-keto Cholesterol-d4 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. Similar compounds include:
27-Hydroxycholesterol: A cholesterol metabolite involved in various physiological processes.
7-Ketocholesterol: Another oxidized form of cholesterol with distinct biological activities.
27-Carboxycholesterol: A related compound with a carboxyl group at the 27th position but lacking the keto group at the 7th position
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in research applications.
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(6R)-5,5-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1/i6D2,8D2 |
InChI Key |
QOEPZHFZXUROGV-QCIFEKBCSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@H]3[C@H](CC[C@@]2([C@H]1[C@H](C)C([2H])([2H])CCC(C)C(=O)O)C)[C@]4(CC[C@@H](CC4=CC3=O)O)C)[2H] |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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